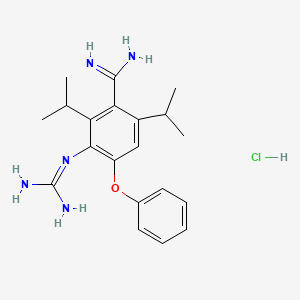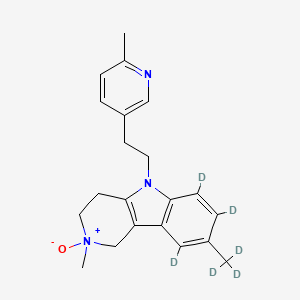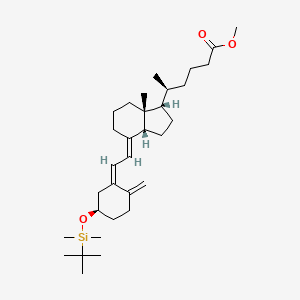
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester is a complex organic compound with a unique structure. This compound is part of the secosteroid family, which are steroids in which one of the rings has been cleaved. It is characterized by the presence of a tert-butyldimethylsilyl group, which is often used in organic synthesis to protect hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Cleavage of the steroid ring: The cleavage of the steroid ring is achieved through a series of oxidation and reduction reactions.
Formation of the carboxylic acid methyl ester: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds in the structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated hydrocarbons.
Applications De Recherche Scientifique
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to steroid metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to steroid receptors, influencing gene expression and cellular functions. The pathways involved include modulation of enzyme activity and alteration of membrane properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid: Similar structure but without the methyl ester group.
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C32H54O3Si |
|---|---|
Poids moléculaire |
514.9 g/mol |
Nom IUPAC |
methyl (5S)-5-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
InChI |
InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32+/m0/s1 |
Clé InChI |
LACUDBFJBSQZIP-DOPZDUMDSA-N |
SMILES isomérique |
C[C@@H](CCCC(=O)OC)[C@@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



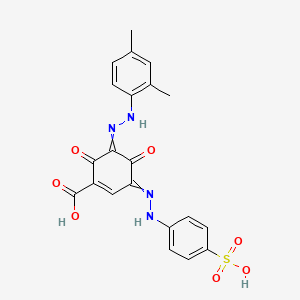
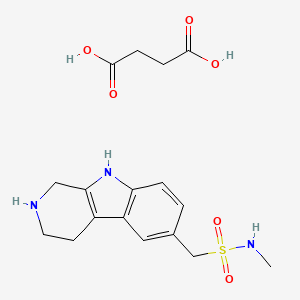
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)

![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)
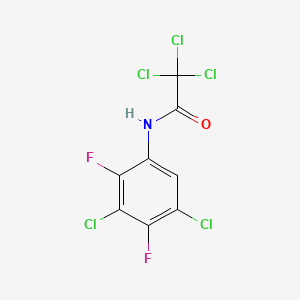
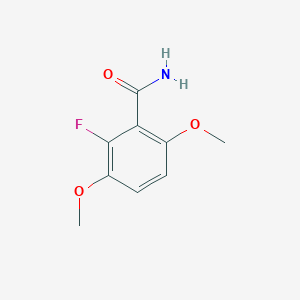
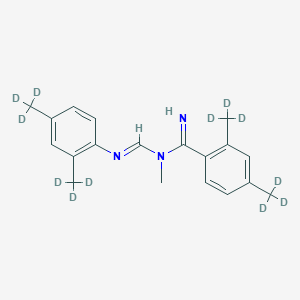
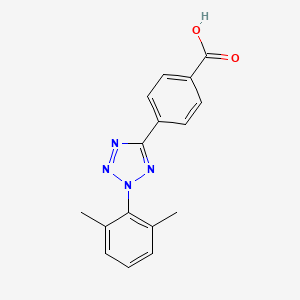
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
